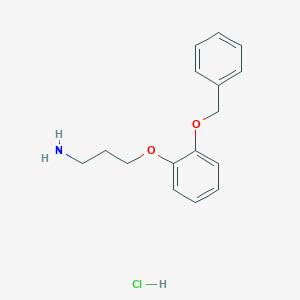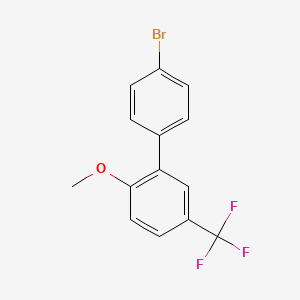
4'-Bromo-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxide ion.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions may target the bromine atom or the biphenyl core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides.
Major Products:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include dehalogenated biphenyls or reduced methoxy derivatives.
Substitution: Products depend on the substituent introduced, such as alkylated or arylated biphenyls.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
- 4-Bromo-2-methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Comparison:
- Structural Differences: The position of the bromine, methoxy, and trifluoromethyl groups can vary, leading to differences in chemical reactivity and physical properties.
- Unique Features: 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which can influence its interaction with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C14H10BrF3O |
|---|---|
Poids moléculaire |
331.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10BrF3O/c1-19-13-7-4-10(14(16,17)18)8-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Clé InChI |
UCQKRUFIVSPTJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


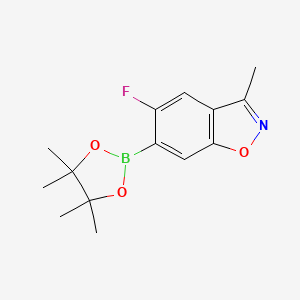
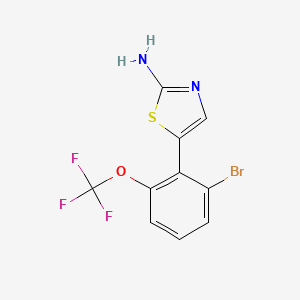
![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
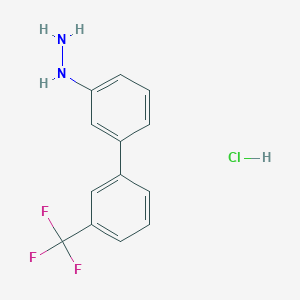
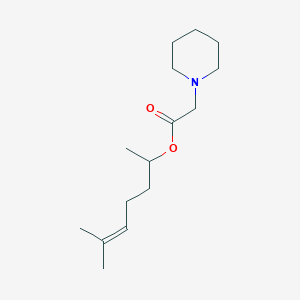

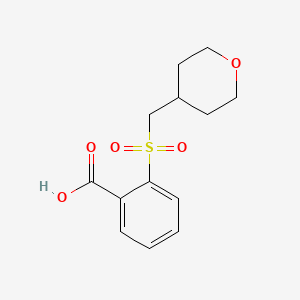
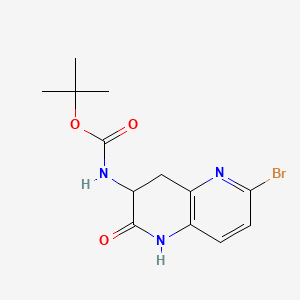
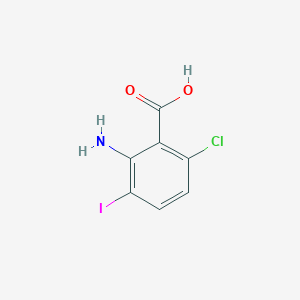

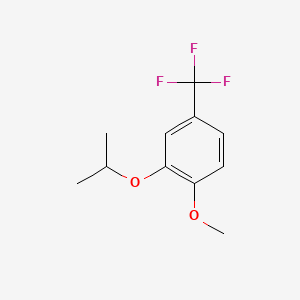
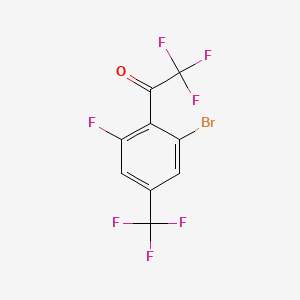
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)
